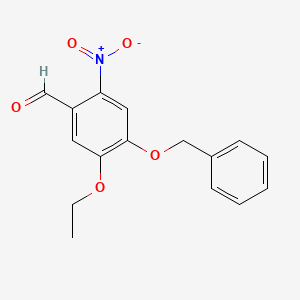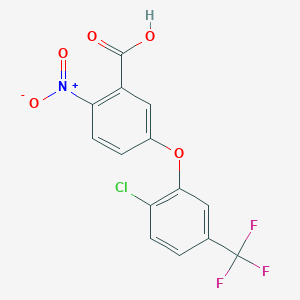
2-(2-chloropyridin-4-yl)-1H-quinolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chloropyridin-4-yl)-1H-quinolin-4-one is an organic compound that belongs to the class of quinoline derivatives It is characterized by the presence of a quinoline ring fused with a pyridine ring, where the pyridine ring is substituted with a chlorine atom at the 2-position and a hydroxyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloropyridin-4-yl)-1H-quinolin-4-one typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-chloro-4-pyridinecarboxaldehyde and 2-aminobenzyl alcohol in the presence of a base can lead to the formation of the desired quinoline derivative. The reaction conditions often include heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
化学反应分析
Types of Reactions
2-(2-chloropyridin-4-yl)-1H-quinolin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinoline derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
科学研究应用
2-(2-chloropyridin-4-yl)-1H-quinolin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(2-chloropyridin-4-yl)-1H-quinolin-4-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the chlorine and hydroxyl groups can influence its binding affinity and specificity. The compound may also interact with cellular pathways, affecting processes such as cell proliferation or apoptosis.
相似化合物的比较
Similar Compounds
2-Chloro-4-pyridinyl-methanol: A related compound with a similar pyridine ring but different functional groups.
2-Chloro-4-hydrazinopyridine: Another related compound with a hydrazine group instead of a hydroxyl group.
Uniqueness
2-(2-chloropyridin-4-yl)-1H-quinolin-4-one is unique due to its specific substitution pattern and the presence of both a quinoline and pyridine ring. This structural arrangement can confer distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C14H9ClN2O |
|---|---|
分子量 |
256.68 g/mol |
IUPAC 名称 |
2-(2-chloropyridin-4-yl)-1H-quinolin-4-one |
InChI |
InChI=1S/C14H9ClN2O/c15-14-7-9(5-6-16-14)12-8-13(18)10-3-1-2-4-11(10)17-12/h1-8H,(H,17,18) |
InChI 键 |
OEGMTFRNUKJZNO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)C3=CC(=NC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



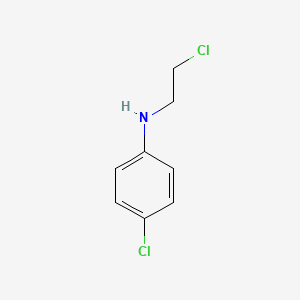
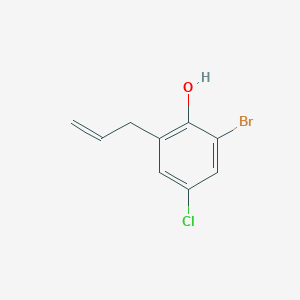

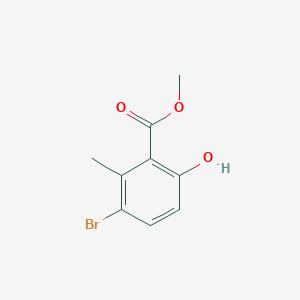
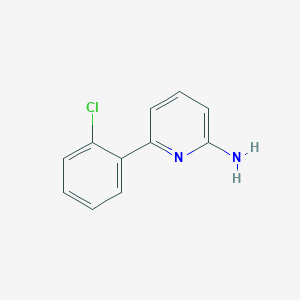
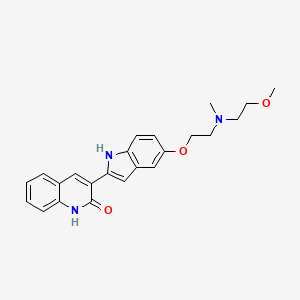
![2-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B8631567.png)
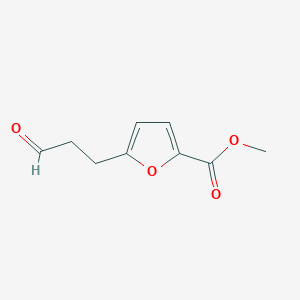

![N-cyclopropyl-6-hydroxy-2-methylbenzo[b]thiophene-3-carboxamide](/img/structure/B8631602.png)

